Ethyl 3-amino-6-isopropyl-5,6,7,8-tetrahydrothieno[2,3-b]-1,6-naphthyridine-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 3-amino-6-isopropyl-5,6,7,8-tetrahydrothieno[2,3-b]-1,6-naphthyridine-2-carboxylate is a chemical compound that has attracted significant attention from the scientific community due to its potential applications in various fields, including medicine, agriculture, and material science.
Wissenschaftliche Forschungsanwendungen
Ethyl 3-amino-6-isopropyl-5,6,7,8-tetrahydrothieno[2,3-b]-1,6-naphthyridine-2-carboxylate has been extensively studied for its potential applications in medicinal chemistry. Research has shown that the compound exhibits significant anticancer activity by inhibiting the growth of cancer cells through the induction of apoptosis. It has also been shown to possess antimicrobial activity against various bacterial strains, making it a potential candidate for the development of new antibiotics.
Wirkmechanismus
The mechanism of action of Ethyl 3-amino-6-isopropyl-5,6,7,8-tetrahydrothieno[2,3-b]-1,6-naphthyridine-2-carboxylate involves the inhibition of DNA synthesis and cell growth. The compound interacts with the DNA of cancer cells, leading to the activation of the p53 pathway and subsequent cell death through apoptosis.
Biochemical and Physiological Effects:
Studies have shown that Ethyl 3-amino-6-isopropyl-5,6,7,8-tetrahydrothieno[2,3-b]-1,6-naphthyridine-2-carboxylate exhibits low toxicity towards normal cells, making it a potential candidate for the development of new anticancer drugs. The compound has also been shown to possess anti-inflammatory properties and to reduce the levels of pro-inflammatory cytokines, making it a potential candidate for the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of Ethyl 3-amino-6-isopropyl-5,6,7,8-tetrahydrothieno[2,3-b]-1,6-naphthyridine-2-carboxylate is its high potency against cancer cells, making it a potential candidate for the development of new anticancer drugs. However, the compound has some limitations, including its low solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for the research on Ethyl 3-amino-6-isopropyl-5,6,7,8-tetrahydrothieno[2,3-b]-1,6-naphthyridine-2-carboxylate. One potential direction is the development of new derivatives of the compound with improved solubility and bioavailability. Another direction is the investigation of the compound's potential applications in agriculture, as it has been shown to possess antimicrobial activity against various bacterial strains. Finally, further research is needed to fully understand the mechanism of action of Ethyl 3-amino-6-isopropyl-5,6,7,8-tetrahydrothieno[2,3-b]-1,6-naphthyridine-2-carboxylate and to identify potential targets for drug development.
Synthesemethoden
The synthesis of Ethyl 3-amino-6-isopropyl-5,6,7,8-tetrahydrothieno[2,3-b]-1,6-naphthyridine-2-carboxylate involves a multi-step process that includes the reaction of 2-mercapto-3-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine with ethyl chloroformate in the presence of triethylamine, followed by the reaction with 2-aminonicotinic acid in the presence of acetic anhydride and triethylamine. The final product is obtained after purification through column chromatography.
Eigenschaften
Produktname |
Ethyl 3-amino-6-isopropyl-5,6,7,8-tetrahydrothieno[2,3-b]-1,6-naphthyridine-2-carboxylate |
---|---|
Molekularformel |
C16H21N3O2S |
Molekulargewicht |
319.4 g/mol |
IUPAC-Name |
ethyl 3-amino-6-propan-2-yl-7,8-dihydro-5H-thieno[2,3-b][1,6]naphthyridine-2-carboxylate |
InChI |
InChI=1S/C16H21N3O2S/c1-4-21-16(20)14-13(17)11-7-10-8-19(9(2)3)6-5-12(10)18-15(11)22-14/h7,9H,4-6,8,17H2,1-3H3 |
InChI-Schlüssel |
TXSADFVRKBXUEX-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(C2=CC3=C(CCN(C3)C(C)C)N=C2S1)N |
Kanonische SMILES |
CCOC(=O)C1=C(C2=C(S1)N=C3CCN(CC3=C2)C(C)C)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.